4-propyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
描述
4-Propyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a pyrrolidin-3-yl group bearing a 5-(trifluoromethyl)pyridin-2-yl substituent. This structure combines sulfur- and nitrogen-containing heterocycles with fluorinated aromatic systems, which are common in agrochemical and pharmaceutical agents due to their enhanced metabolic stability and bioavailability .
属性
IUPAC Name |
4-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5OS/c1-2-3-12-14(26-23-22-12)15(25)21-11-6-7-24(9-11)13-5-4-10(8-20-13)16(17,18)19/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNZCPOBCXSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-propyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a derivative of thiadiazole, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiadiazole derivatives can exhibit multiple mechanisms, including:
- Inhibition of Enzymes : Compounds similar to this one have shown potential as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. For instance, a study indicated that certain thiadiazole derivatives had IC50 values in the low micromolar range for MAO-A inhibition .
- Anticancer Activity : Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .
Biological Activity Data
| Activity Type | IC50 Value | Reference |
|---|---|---|
| MAO-A Inhibition | 0.060 μM | |
| Anticancer (e.g., MCF-7) | 0.16 μM | |
| PD-1/PD-L1 Interaction | 92% Rescue at 100 nM |
Case Study 1: Anticancer Properties
A series of experiments were conducted to evaluate the anticancer properties of thiadiazole derivatives similar to our compound. In vitro studies demonstrated that compounds with a similar structure exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values as low as 0.16 μM . These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of thiadiazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors, highlighting their potential application in neurodegenerative diseases .
科学研究应用
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antiparasitic Effects
Thiadiazole derivatives have been explored for their antiparasitic activities. Research highlights their potential against protozoan parasites such as Toxoplasma gondii. In vitro studies demonstrated that certain derivatives significantly inhibit the growth of T. gondii tachyzoites . The compound's ability to penetrate cell membranes due to its lipophilic nature is believed to enhance its efficacy.
Anti-inflammatory Properties
Compounds similar to 4-propyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide have been investigated for anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring and the pyridine moiety can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been associated with enhanced potency against specific targets .
Case Studies
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and pharmacological relevance. Below is a detailed comparison:
Heterocyclic Core Variations
- Pyrazole vs. Thiadiazole Derivatives: describes pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e) with chloro, phenyl, and cyano substituents. These compounds exhibit moderate yields (62–71%) and melting points (123–183°C).
Thiazole vs. Thiadiazole :
highlights 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, which shares a trifluoromethylphenyl group but differs in the heterocycle (thiazole vs. thiadiazole). Thiazoles generally exhibit lower metabolic stability than thiadiazoles due to reduced electron-withdrawing effects, suggesting the target compound may have superior pharmacokinetic properties .
Substituent Effects
- Fluorinated Aromatic Systems: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound parallels the 4-fluorophenyl substituent in ’s 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
Alkyl Chain Modifications :
The propyl group in the target compound contrasts with the isopropyl group in ’s analog. Linear alkyl chains (e.g., propyl) may reduce steric hindrance compared to branched chains (e.g., isopropyl), facilitating better binding to hydrophobic enzyme pockets .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
While the target compound’s structural features suggest advantages in stability and binding affinity, direct pharmacological data (e.g., IC₅₀, toxicity) are absent in the provided evidence. Further studies should explore its activity against specific targets (e.g., kinases, GPCRs) and compare it with commercial analogs. The synthesis route may require optimization to improve yield and scalability.
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing 4-propyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including cyclization of the thiadiazole core, functionalization of the pyrrolidine ring, and coupling with the trifluoromethylpyridine moiety. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions with the trifluoromethyl group. Optimization strategies include:
- Using phosphorus oxychloride (POCl₃) for cyclization under controlled reflux conditions (70–90°C) to enhance yield .
- Employing dimethylformamide (DMF) or ethanol as solvents to stabilize intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : A combination of spectroscopic and chromatographic techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry of the pyrrolidine ring .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Initial screening should focus on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Anticancer potential : Cytotoxicity testing via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays, given the thiadiazole moiety’s role in targeting ATP-binding pockets .
Advanced Research Questions
Q. How does the trifluoromethylpyridine group influence the compound’s pharmacokinetic properties?
- Answer : The trifluoromethyl (CF₃) group enhances metabolic stability by resisting oxidative degradation. Computational modeling (e.g., molecular docking ) reveals its role in improving lipophilicity (logP ~2.8) and binding affinity to hydrophobic enzyme pockets . Experimental validation via plasma stability assays (e.g., incubation in rat plasma at 37°C) is recommended to quantify half-life .
Q. What strategies can resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
- Impurity profiling : Use LC-MS to identify and quantify byproducts affecting bioactivity .
- Dose-response curves : Compare EC₅₀ values across studies to normalize potency metrics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Answer : SAR studies should systematically modify:
- Thiadiazole substituents : Replace the propyl group with cyclohexyl or aryl groups to assess steric effects .
- Pyrrolidine ring : Introduce methyl or fluorine substituents to modulate conformational flexibility .
- Bioisosteric replacement : Substitute the pyridine ring with pyrazine or isoxazole to evaluate electronic effects .
- Methodology : Pair synthetic modifications with in silico ADMET predictions and in vitro cytotoxicity assays .
Q. What analytical techniques are critical for studying its metabolic pathways?
- Answer :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites .
- LC-QTOF-MS : For high-resolution detection of hydroxylated or glucuronidated metabolites .
- CYP450 inhibition assays : To assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
